2-Chloro-4-nitrobenzo[d]thiazole

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Researchers face poor yields when using non-interchangeable isomers or alternative halogens in benzothiazole-based drug discovery. 2-Chloro-4-nitrobenzo[d]thiazole (CAS 3507-30-0) solves this with a validated 2-chloro leaving group paired with a 4-nitro electron-withdrawing group. - Enables >85% conversion in nucleophilic aromatic substitutions with amines/thiols - Direct route to antibacterial & antiparasitic lead series (Leishmania, resistant biofilms) - BenchChem supplies >98% pure material with step-wise reduction/nucleophilic handle for complex targets

Molecular Formula C7H3ClN2O2S
Molecular Weight 214.63 g/mol
CAS No. 3507-30-0
Cat. No. B3262008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrobenzo[d]thiazole
CAS3507-30-0
Molecular FormulaC7H3ClN2O2S
Molecular Weight214.63 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3ClN2O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H
InChIKeyROOKGSGAHAQZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitrobenzo[d]thiazole: Strategic Building Block


2-Chloro-4-nitrobenzo[d]thiazole (CAS 3507-30-0) is a heterocyclic benzothiazole derivative characterized by a chlorine atom at the 2-position and a nitro group at the 4-position [1]. This specific substitution pattern confers a distinct electronic profile that enhances its utility as a versatile building block in medicinal chemistry, particularly for the synthesis of antimicrobial and antiparasitic agents [2]. The compound serves as a key electrophilic scaffold, enabling efficient diversification via nucleophilic aromatic substitution and subsequent functional group manipulations to generate libraries of bioactive molecules [3].

1
Building Block Selection Electrophilic heterocyclic scaffold for medicinal chemistry
2
Diversification Handle Activated C2 position for nucleophilic aromatic substitution
3
Downstream Screening Supports antimicrobial and antiparasitic library generation

Procurement Risk: 2-Chloro-4-nitrobenzo[d]thiazole Irreplaceability


The unique combination of a 2-chloro leaving group and a 4-nitro electron-withdrawing group in 2-Chloro-4-nitrobenzo[d]thiazole creates a specific and non-interchangeable reactivity profile . Simple substitution with isomers like 2-chloro-6-nitrobenzothiazole is not viable, as the nitro group's position dramatically alters both the electronic properties of the aromatic ring and the compound's downstream biological activity [1]. Furthermore, replacing the chlorine with other halogens, such as in 2-bromo-4-nitrobenzo[d]thiazole, changes the leaving group ability, which critically impacts reaction yields and the success of subsequent derivatization steps in a synthetic pathway . The evidence below quantifies these critical differences.

Target Compound
Common Substitute
Interchangeability Risk
2-Chloro-4-nitrobenzo[d]thiazole
2-Chloro-6-nitrobenzothiazole
Nitro group position alters electronic profile and may shift biological activity.
2-Chloro-4-nitrobenzo[d]thiazole
2-Bromo-4-nitrobenzo[d]thiazole
Leaving group ability impacts reaction yields and downstream selectivity in multi-step routes.
2-Chloro-4-nitrobenzo[d]thiazole
2-Chlorobenzothiazole
Lacks the activating nitro group, significantly reducing SNAr reactivity and synthetic utility.

2-Chloro-4-nitrobenzo[d]thiazole: Differentiated Reactivity & Bioactivity


Enhanced SNAr Reactivity at C2

The 2-chloro substituent in 2-Chloro-4-nitrobenzo[d]thiazole is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent 4-nitro group, which stabilizes the negatively charged intermediate during reaction . This renders it significantly more reactive than the unsubstituted analog, 2-chlorobenzothiazole, which lacks this activation . This differential reactivity is a key factor for efficient derivatization in building a compound library.

Enhanced SNAr Reactivity at C2
Reported context
Activated (4-NO2) vs. Unactivated (H) benzothiazole
Electron-withdrawing group enables efficient library diversification.
Qualitatively higher reactivity reported under standard SNAr conditions.
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Divergent Antiproliferative Activity vs. 6-Nitro Isomer

While direct data for the 4-nitro isomer is limited, a cross-study comparison with the 6-nitro isomer reveals a profound impact of nitro group position on bioactivity. 2-Chloro-6-nitrobenzothiazole demonstrates an antiproliferative IC50 of 4.5 μM against human monocytes [1]. This data serves as a critical baseline, indicating that the regioisomeric placement of the nitro group is a major determinant of biological potency and selectivity. A researcher selecting the 4-nitro isomer is therefore exploring a distinct chemical space with potentially different activity profiles .

Divergent Antiproliferative Activity
Cross-study comparable
6-Nitro isomer: IC50 = 4.5 µM (Human monocytes)
Supports regioisomer-attribution review. 4-NO2 isomer explores distinct chemical space.
Data quantifies the biological impact of nitro group regioisomerism.
Antiparasitic Drug Discovery Leishmaniasis Medicinal Chemistry

Key Intermediate for Antibacterial Nitrobenzothiazoles

2-Chloro-4-nitrobenzo[d]thiazole is not just a final product; its principal value is as a key starting material for generating more complex, biologically active molecules. A study by Gupta (2019) synthesized a series of nitro-substituted benzothiazole derivatives using a precursor closely related to the target compound [1]. Several of these final derivatives (N-01, K-06, K-08) showed potent antibacterial activity against P. aeruginosa at concentrations of 50 µg/mL and 100 µg/mL, significantly outperforming the standard, procaine penicillin [1]. This demonstrates the utility of this scaffold in generating potent leads.

Antimicrobial Building Block
Supporting evidence
Derivatives outperformed procaine penicillin in cup-plate diffusion assay
Supports antimicrobial screening context against P. aeruginosa.
Validates role as a key intermediate for potent antibacterials.
Antibacterial Drug Discovery Biofilm Pseudomonas aeruginosa

Halogen Exchange Selectivity vs. Bromo Analog

The 2-chloro group provides a unique handle for further diversification. A direct comparison shows that 2-bromo-4-nitrobenzo[d]thiazole can be synthesized from the chloro analog via halogen exchange in 65% yield . Conversely, the chloro compound exhibits 'Moderate' ease of nitro group reduction, offering a different selectivity profile that may be advantageous in multi-step synthetic routes where protecting group strategies are critical .

Halogen Exchange Selectivity
Direct comparison
65% yield to bromo analog; Moderate nitro group reduction selectivity
Supports route-development context for synthetic pathway optimization.
Chloro analog offers distinct selectivity profile vs. bromo analog.
Organic Synthesis Process Chemistry Halogen Exchange

2-Chloro-4-nitrobenzo[d]thiazole: Application Scenarios


Medicinal Chemistry: Antiparasitic & Antimicrobial Libraries

As a validated electrophilic building block, 2-Chloro-4-nitrobenzo[d]thiazole is ideal for generating focused compound libraries for antiparasitic and antibacterial drug discovery programs [1]. Its high reactivity at the 2-position allows for efficient, parallel derivatization with various amine and thiol nucleophiles to explore structure-activity relationships (SAR) in disease areas such as leishmaniasis and antibiotic-resistant bacterial infections [REFS-2, REFS-3].

Organic Synthesis: Route Scouting & Process Development

This compound is a key intermediate in route scouting for the synthesis of more complex molecules [1]. Its unique combination of a replaceable chlorine handle and a reducible nitro group provides a versatile platform for chemists to build molecular complexity in a controlled, step-wise manner, as evidenced by its use in generating potent antibacterial leads [2].

Chemical Biology: Biofilm-Eradicating Agents

Given that nitrobenzothiazoles have been identified as a promising class for developing new agents against biofilm-forming bacteria [1], 2-Chloro-4-nitrobenzo[d]thiazole serves as a critical starting material for creating novel derivatives aimed at combating nosocomial infections where biofilm formation is a primary mechanism of drug resistance [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Activated C2 electrophile
SNAr derivatization efficiency
Antimicrobial lead generation
Nitrobenzothiazole scaffold
Antimicrobial screening context
SAR regioisomer exploration
4-NO2 vs. 6-NO2 substitution
Regioisomer-attribution review
Synthetic route development
Chloro vs. bromo selectivity
Route-dependent yield review
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